molecular formula C12H13N5O4 B607737 (2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile CAS No. 1191237-69-0

(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile

Cat. No.: B607737
CAS No.: 1191237-69-0
M. Wt: 291.26 g/mol
InChI Key: BRDWIEOJOWJCLU-LTGWCKQJSA-N
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Scientific Research Applications

(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

Target of Action

GS-441524, an experimental nucleoside analog antiviral, primarily targets the Replicase polyprotein 1ab of SARS-CoV and the RNA-directed RNA polymerase L of Zaire ebolavirus . These targets play a crucial role in the replication of the respective viruses, making GS-441524 a potent antiviral agent.

Mode of Action

GS-441524 acts by getting phosphorylated three times to form the active nucleoside triphosphate . This active form is then incorporated into the genome of virions, effectively terminating its replication . It competes with natural nucleoside triphosphates, blocking viral RNA synthesis .

Biochemical Pathways

The biochemical pathway of GS-441524 involves its conversion into an active nucleoside triphosphate, which is then incorporated into the RNA of the virus, thereby terminating its replication . This mechanism disrupts the normal replication process of the virus, leading to its inhibition .

Pharmacokinetics

GS-441524 has been found to transport poorly into cells compared to remdesivir . It has a low to moderate plasma clearance, ranging from 4.1 mL/min/kg in dogs to 26 mL/min/kg in mice . The steady state volume distribution ranged from 0.9 L/kg in dogs to 2.4 L/kg in mice after IV administration . Urinary excretion is the major elimination process for GS-441524 . Following oral administration, the oral bioavailability was 8.3% in monkeys, 33% in rats, 39% in mice, and 85% in dogs .

Result of Action

The result of GS-441524’s action is the effective inhibition of viral replication. This has been demonstrated in vitro against a number of viruses, including SARS-CoV-2 . It has also been found to be an effective treatment for Feline Infectious Peritonitis (FIP), a lethal systemic disease affecting domestic cats .

Advantages and Limitations for Lab Experiments

Advantages:

  1. High stability: GS-441524 has a high stability profile, which makes it an ideal candidate for long-term experiments.
  2. High potency: GS-441524 is highly potent in inhibiting the replication of the hepatitis C virus, making it useful for antiviral experiments.
  3. Low toxicity: GS-441524 has been shown to have low toxicity in animal models, making it a safe option for experiments involving live animals.
  4. Effective in vitro: GS-441524 has been shown to be effective in vitro, making it a useful option for cell culture experiments.

Limitations:

  1. Limited information: Currently, there is limited information available on GS-441524 and its properties, making it challenging to conduct extensive experiments.
  2. Complex synthesis: The synthesis process for GS-441524 can be complex, making it difficult to produce large quantities of the molecule.
  3. Cost: The cost of producing GS-441524 can be high, which can limit its use in some experiments.
  4. Difficulty in measuring: Measuring the precise concentration of GS-441524 in solution can be challenging, which can impact the accuracy of experiments.

Future Directions

Further studies to explore the efficacy of GS-441524 against other RNA viruses, such as Hepatitis C and Influenza.

Examination of the mechanisms by which GS-441524 functions and interacts with host cells, in order to optimize its efficacy and minimize adverse effects.

Clinical trials to determine the safety and efficacy of GS-441524 in human patients, and to compare it to other antiviral drugs.

Studies to determine the optimal dose and duration of GS-441524 treatment, as well as the most appropriate routes of administration.

Development of combination therapies that utilize GS-441524 in conjunction with other antiviral drugs, in order to increase its effectiveness and reduce the risk of resistance.

Investigation of the potential long-term effects of GS-441524, including its impact on host cell physiology and the immune system.

Development of GS-441524-based treatments for other diseases, such as cancer and neurological conditions, that may be caused or exacerbated by RNA viruses.

Studies to improve the synthesis of GS-441524, with a goal of increasing its yield and reducing its cost.

Exploration of the potential for GS-441524 as a prophylactic agent, in order to prevent the spread of RNA viruses in populations.

These are just a few of the many potential future directions for GS-441524 research. Further studies will be necessary to fully understand the potential of this promising drug and to optimize its use for the treatment of RNA viral diseases.

Synthesis Methods

Synthesis of GS-441524 can be achieved using various methods, including chemical and biological methods. The most common chemical method involves the use of a specific enzyme, the human DNA polymerase alpha, to incorporate the correct nucleosides into a growing DNA chain. The biologically synthesized GS-441524 is typically produced using a specific strain of bacteria that has been engineered to produce the target compound.

The chemical synthesis of GS-441524 involves the use of a specific enzyme, the human DNA polymerase alpha, to incorporate the correct nucleosides into a growing DNA chain. This process starts with the reaction of the appropriate nucleosides with the enzyme to form the desired product. The reaction is typically performed under controlled conditions, such as temperature and pH, to ensure that the final product is of high quality and purity.

The biologically synthesized GS-441524 is typically produced using a specific strain of bacteria that has been engineered to produce the target compound. This method starts with the introduction of the appropriate DNA sequence into the bacterium. The bacterium then uses its own metabolic pathways to produce the target compound. This process is typically performed in a controlled bioreactor, which provides the optimal conditions for the bacterium to produce the target compound.

Overall, both chemical and biological synthesis methods for GS-441524 have been developed and are in use. The specific method used will depend on the desired product quality, production scale, and cost.

Biochemical Analysis

Biochemical Properties

GS-441524 is stable in vitro in liver microsomes, cytosols, and hepatocytes of mice, rats, monkeys, dogs, and humans . The plasma free fractions of GS-441524 were found to be 62–78% across all studied species . The in vitro transporter study results showed that GS-441524 is a substrate of MDR1, BCRP, CNT3, ENT1, and ENT2 .

Cellular Effects

GS-441524 has shown to inhibit the infection of SARS-CoV-2 virus to normal cells . It has an inhibitory effect on SARS-CoV-2 of novel coronavirus at the cellular level . It can significantly reduce the toxic price of the virus in cells and inhibit the proliferation of the virus in cells .

Molecular Mechanism

GS-441524 is phosphorylated three times to form the active nucleoside triphosphate . This active form is incorporated into the genome of virions, terminating its replication . GS-441524 is a substrate of MDR1, BCRP, CNT3, ENT1, and ENT2 , but not a substrate of CNT1, CNT2, and ENT4 .

Temporal Effects in Laboratory Settings

GS-441524 was found to be stable in vitro in liver microsomes, cytosols, and hepatocytes of mice, rats, monkeys, dogs, and humans . Urinary excretion appeared to be the major elimination process for GS-441524 . After 4 weeks of combination treatment, 45 of the 46 cats survived, and 43 of those became clinically normal .

Dosage Effects in Animal Models

The starting dosage for cats with wet or dry FIP and no ocular or neurological disease signs is 4-6 mg/kg daily for 12 weeks . Cats with ocular lesions and no neurological signs start at 8 mg/kg daily for 12 weeks . Cats with neurological signs start at 10 mg/kg, daily for 12 weeks .

Metabolic Pathways

GS-441524 is phosphorylated three times to form the active nucleoside triphosphate . This active form is incorporated into the genome of virions, terminating its replication .

Transport and Distribution

GS-441524 had a low to moderate plasma clearance (CLp), ranging from 4.1 mL/min/kg in dogs to 26 mL/min/kg in mice . The steady state volume distribution (Vdss) ranged from 0.9 L/kg in dogs to 2.4 L/kg in mice after IV administration .

Subcellular Localization

GS-441524 is phosphorylated three times to form the active nucleoside triphosphate . This active form is incorporated into the genome of virions, terminating its replication . This suggests that GS-441524 and its active form are localized in the cell nucleus where viral replication occurs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile involves several steps, including protection, phosphoramidation, and deprotection. One efficient method starts with this compound. The primary exocyclic amine is protected with a benzoyl group, followed by the protection of the 3’- and 5’-alcohols using di(tert-butyl)chlorosilane . The overall yield of this approach on a gram scale can be up to 85% with excellent purity .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar protection and deprotection strategies. The process is optimized for high yield and purity, ensuring the compound’s effectiveness for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: Involves the conversion of hydroxyl groups to carbonyl groups.

    Reduction: Involves the conversion of carbonyl groups to hydroxyl groups.

    Substitution: Involves the replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate and chromium trioxide.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substitution reagents: Such as halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be used for further pharmaceutical applications .

Comparison with Similar Compounds

Similar Compounds

    Remdesivir: The prodrug of (2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile, used for the treatment of COVID-19.

    Molnupiravir: Another nucleoside analogue with antiviral properties.

    Ribavirin: A nucleoside analogue used to treat various viral infections.

Uniqueness

This compound is unique due to its simpler structure compared to remdesivir, making it less expensive to produce. It also has shown potential for oral delivery, which is precluded for remdesivir due to poor hepatic stability and first-pass metabolism .

Properties

IUPAC Name

(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O4/c13-4-12(10(20)9(19)7(3-18)21-12)8-2-1-6-11(14)15-5-16-17(6)8/h1-2,5,7,9-10,18-20H,3H2,(H2,14,15,16)/t7-,9-,10-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRDWIEOJOWJCLU-LTGWCKQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=NN2C(=C1)C3(C(C(C(O3)CO)O)O)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C2C(=NC=NN2C(=C1)[C@]3([C@@H]([C@@H]([C@H](O3)CO)O)O)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201028047
Record name (2R,3R,4S,5R)-2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201028047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

GS-441524 is phosphorylated 3 times to form the active nucleoside triphosphate, which is incorporated into the genome of virions, terminating its replication.
Record name GS-441524
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15686
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1191237-69-0
Record name GS-441524
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1191237690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GS-441524
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15686
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (2R,3R,4S,5R)-2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201028047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GS-441524
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BQK176DT6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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